

AMG 925 Technical Support Center: Investigating Potential In Vitro Off-Target Effects

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Compound of Interest

Compound Name:	AMG 925
CAS No.:	1401033-86-0
Cat. No.:	B612021

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This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential in vitro off-target effects of **AMG 925**, a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). The following sections offer frequently asked questions, troubleshooting advice, and experimental protocols to help address issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of **AMG 925**?

AMG 925 is a potent, selective, and orally available dual kinase inhibitor designed to target FLT3 and CDK4, with IC50 values of approximately 2 nM and 3 nM, respectively, in biochemical assays.[1][2] Its activity is intended to inhibit the proliferation and survival of cancer cells, particularly in acute myeloid leukemia (AML), by blocking STAT5 and RB phosphorylation, which are downstream markers for FLT3 and CDK4 activity.[3]

Q2: What are the known significant in vitro off-target kinases for **AMG 925**?

In vitro kinase assays have shown that **AMG 925** also inhibits other cyclin-dependent kinases. The most potent off-target activity is against CDK6, which is structurally related to CDK4. Inhibition of CDK2 and CDK1 has also been observed, but at significantly higher concentrations.[1] A broader screening against a panel of 442 different kinases determined that **AMG 925** has a "fair" overall kinase selectivity.[1]

Q3: How can I experimentally distinguish between on-target and off-target effects in my cellular assays?

Differentiating on-target from off-target effects is crucial for data interpretation. Here are several strategies:

- Use a Negative Control: Employ a structurally related but inactive compound to ensure the observed phenotype is not due to the chemical scaffold itself.
- Rescue Experiments: If possible, overexpress the intended target (e.g., a drug-resistant mutant of FLT3 or CDK4) to see if it reverses the observed cellular effect.
- Use Structurally Unrelated Inhibitors: Confirm your results with another inhibitor of FLT3 or CDK4 that has a different chemical structure and likely a different off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
- Dose-Response Analysis: Correlate the concentration of **AMG 925** required to produce the phenotype with its known IC50 values for on-target and off-target kinases. Effects occurring at concentrations significantly different from the on-target IC50 may suggest off-target activity.

Quantitative Data: In Vitro Kinase Inhibition Profile

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for **AMG 925** against its primary targets and known off-target kinases in biochemical assays.

Kinase Target	IC50 Value	Target Type
FLT3	2 ± 1 nM	Primary
CDK4	3 ± 1 nM	Primary
CDK6	8 ± 2 nM	Off-Target
CDK2	375 ± 150 nM	Off-Target
CDK1	1.90 ± 0.51 μM	Off-Target

Data sourced from MedchemExpress.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments that could be related to the off-target activity of **AMG 925**.

Issue 1: I am observing unexpected or higher-than-expected cytotoxicity in my cell line.

- Potential Cause: While **AMG 925** is designed to inhibit FLT3 and CDK4, it also potently inhibits CDK6 and, at higher concentrations, CDK1 and CDK2.[1] Inhibition of these additional cell cycle kinases could lead to a more pronounced anti-proliferative or cytotoxic effect than anticipated from targeting CDK4 alone.
- Troubleshooting Steps:
 - Verify RB Status: **AMG 925**'s cellular selectivity is significantly higher in Retinoblastoma (RB)-positive cancer cell lines compared to RB-negative lines.[1] Confirm the RB status of your cell line.
 - Analyze Cell Cycle: Perform flow cytometry to analyze the cell cycle distribution (G1, S, G2/M phases). Off-target inhibition of CDK1/2 could lead to a different cell cycle arrest profile than CDK4/6 inhibition alone.
 - Conduct a Dose-Response Curve: Carefully determine the IC50 for growth inhibition in your cell line and compare it to the biochemical IC50 values for both on-target and off-target kinases.

Issue 2: The observed phenotype in my experiment does not align with the known signaling pathways of FLT3 and CDK4.

- Potential Cause: An unexpected phenotype may arise from the inhibition of an unknown off-target kinase. **AMG 925** was evaluated against a large kinase panel, but subtle interactions with other proteins or pathways cannot be entirely ruled out.[1]
- Troubleshooting Steps:
 - Consult Kinase Profiling Data: If available, review comprehensive kinase screening data for **AMG 925** to identify other potential inhibited kinases that might explain the phenotype.
 - Use Orthogonal Approaches: Use RNAi (siRNA, shRNA) or CRISPR-Cas9 to knock down the primary targets (FLT3, CDK4) and see if this phenocopies the effect of **AMG 925**. If not, an off-target effect is likely.
 - Perform Phosphoproteomics: A global phosphoproteomics analysis can reveal which signaling pathways are modulated by **AMG 925** treatment, potentially uncovering unexpected off-target-driven pathway inhibition.

Experimental Protocols

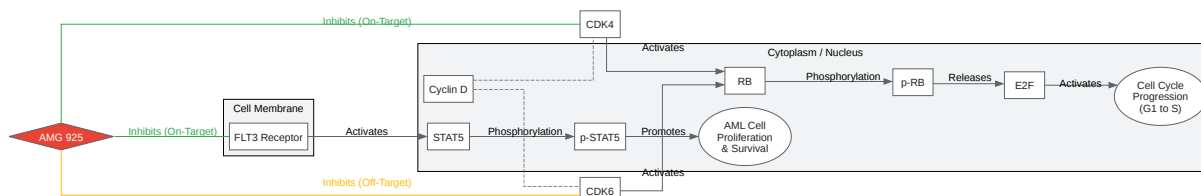
Protocol: Assessing Kinase Selectivity via a Competitive Binding Assay (e.g., KinomScan)

This protocol provides a generalized workflow for determining the selectivity of a kinase inhibitor like **AMG 925**. The KinomScan platform is a widely used method for this purpose.[1]

- Compound Preparation: Prepare a stock solution of **AMG 925** in a suitable solvent (e.g., DMSO).
- Assay Plate Preparation: A panel of kinases (e.g., 442 kinases) are individually expressed as fusions with a DNA tag. Each kinase is immobilized on a solid support (e.g., beads) in the wells of a microtiter plate.
- Competitive Binding: **AMG 925** is added to the wells at a fixed concentration (e.g., 1 μ M) along with a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) that is known to bind the active site of many kinases.

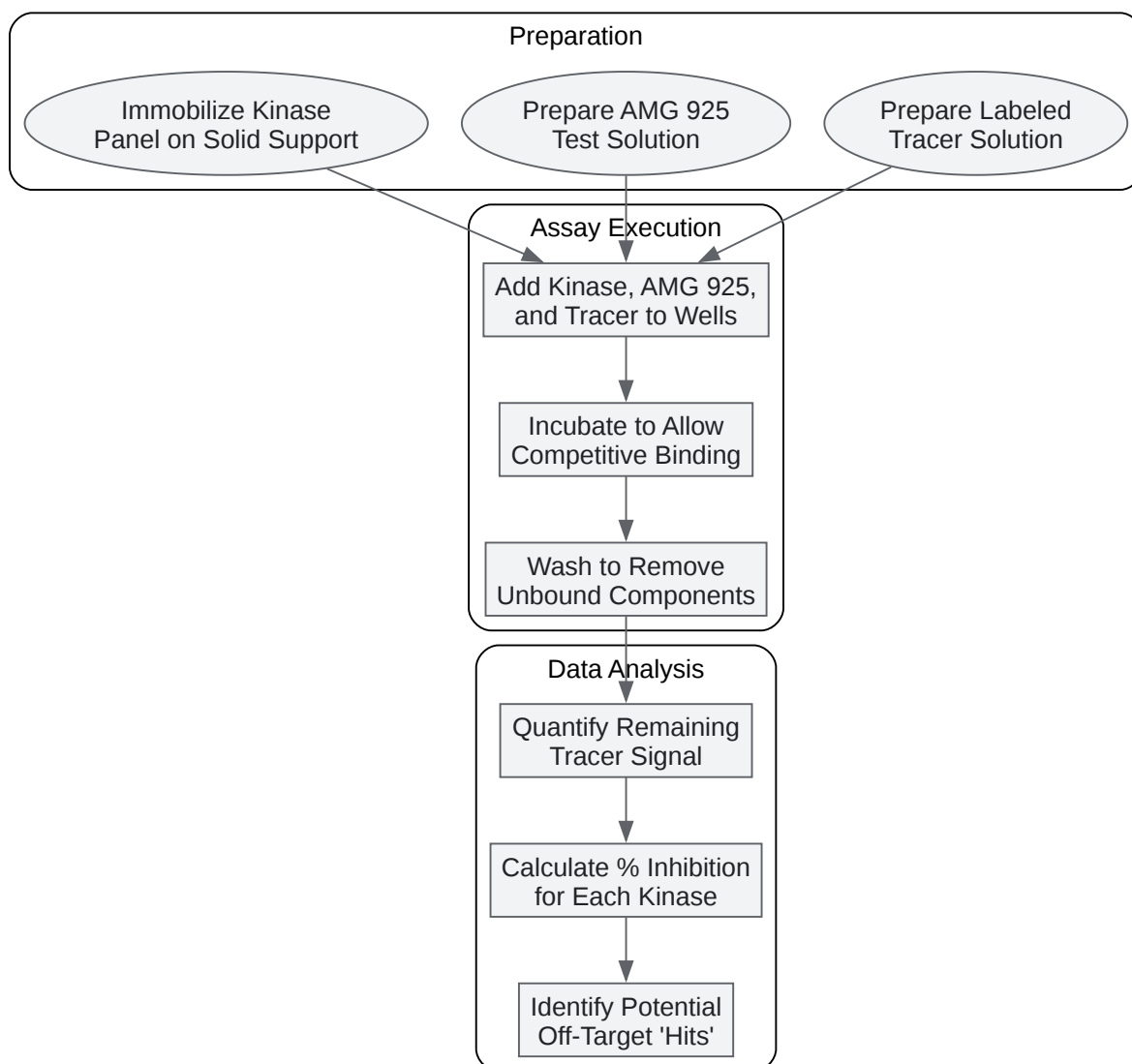
- Incubation: The plate is incubated to allow **AMG 925** and the tracer to compete for binding to the immobilized kinases.
- Washing and Signal Quantification: Unbound compound and tracer are washed away. The amount of fluorescent tracer remaining bound to each kinase is quantified. A low fluorescence signal indicates that **AMG 925** has successfully outcompeted the tracer, signifying a strong interaction with that kinase.
- Data Analysis: The results are typically expressed as a percentage of inhibition or percentage of control. Strong "hits" (potential off-targets) can be further evaluated by determining their IC50 or Kd values in follow-up dose-response experiments.

Visualizations



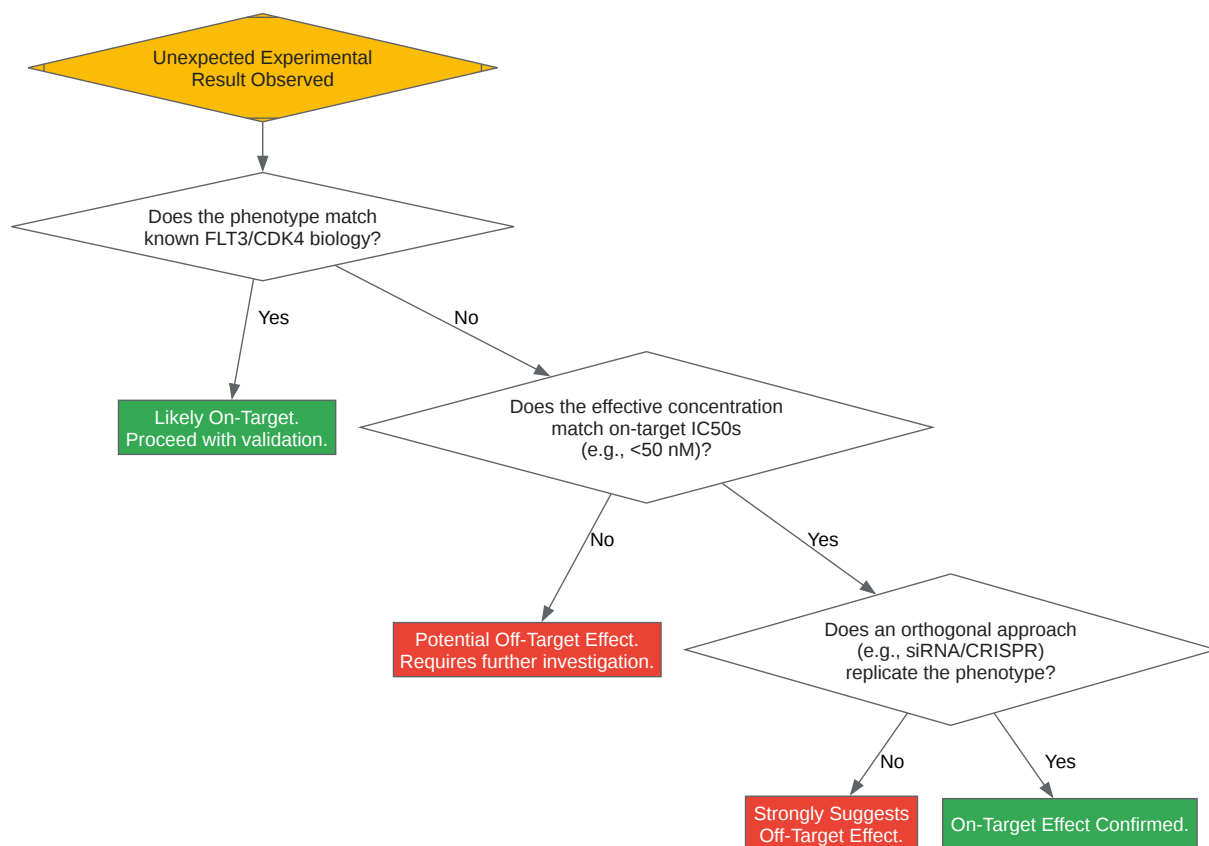
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Caption: On-target and primary off-target pathways of **AMG 925**.



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Caption: Workflow for a competitive binding kinase selectivity assay.



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Caption: Logic chart for troubleshooting unexpected experimental results.

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